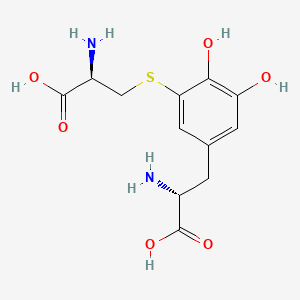

5-S-Cysteinyl-D-dopa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.

Wissenschaftliche Forschungsanwendungen

Biomarker for Melanoma

5-S-Cysteinyl-D-dopa is primarily recognized as a critical biomarker for melanoma, particularly in clinical settings.

- Detection and Monitoring : Studies have shown that serum levels of this compound are significantly elevated in patients with advanced melanoma (stages III and IV). For instance, a study involving 140 patients revealed that elevated levels of this compound correlated with poor prognosis and disease progression, making it a valuable tool for early detection and monitoring of melanoma progression .

- Comparison with Other Biomarkers : In a comparative analysis, this compound was found to be more sensitive than traditional imaging techniques in detecting visceral metastases. The sensitivity of urinary levels to detect metastatic melanoma was reported at 60%, with specificity at 98% . This suggests that it can serve as an effective adjunct to existing diagnostic modalities.

| Study | Patient Count | Stage | Sensitivity | Specificity |

|---|---|---|---|---|

| Study A | 140 | III-IV | 70% | N/A |

| Study B | 161 | IIIB-IV | 60% | 98% |

Neurobiological Implications

This compound has been identified in dopaminergic regions of the brain, particularly the substantia nigra, where it may indicate oxidative stress levels associated with neurodegenerative diseases such as Parkinson's disease.

- Cytotoxic Effects : Research indicates that treatment with this compound can induce significant cytotoxic effects on dopaminergic neuroblastoma cells. This includes a decrease in mitochondrial transmembrane potential and increased production of reactive oxygen species (ROS), which are indicative of oxidative stress .

- Potential as an Oxidative Stress Marker : Given its cytotoxic properties and presence in the brain, it is hypothesized that this compound could serve as an index for oxidative stress in aging and neurodegenerative processes.

Chemical Properties and Formation

The formation of this compound occurs through the non-enzymatic oxidation of DOPA, which leads to the production of dopaquinone that subsequently reacts with cysteine . This pathway is significant for understanding its biochemical behavior and potential applications.

- Distribution in Mammalian Brains : A comparative study across eight mammalian species demonstrated that the concentrations of 5-S-Cysteinyl derivatives are notably found in regions rich in dopamine, suggesting a conserved biological function across species .

Therapeutic Potential

Emerging research suggests that this compound may possess therapeutic properties beyond its role as a biomarker.

Analyse Chemischer Reaktionen

Hydrolysis of Glutathione Conjugates

5-S-Cysteinyl-D-dopa can derive from the enzymatic hydrolysis of 5-S-glutathionedopa:

5 S GlutathionedopaPeptidases5 S Cysteinyl D dopa+Glycine Glutamate[1][5][11]

-

Key Features :

Non-Enzymatic Autoxidation and Quinone Formation

Autoxidation in aqueous or cellular environments generates reactive intermediates:

5 S Cysteinyl D dopaO2/pH 7Quinone→ROS e g Superoxide H2O2 [2][5][8]

-

Consequences :

Diastereomer Formation via Stereochemical Variants

Stereospecific synthesis yields distinct diastereomers depending on cysteine and dopa chirality:

-

Analytical Utility : Diastereomers aid in distinguishing tyrosinase-mediated synthesis from spontaneous oxidative coupling .

Reactivity in Melanogenesis and Melanoma Biomarker Formation

In melanin-producing cells, this compound undergoes further oxidation:

5 S Cysteinyl D dopaOxidationPheomelanin[3][6][11]

-

Clinical Relevance :

Protective Modulations via Antioxidants

Sulforaphane and other antioxidants mitigate this compound-induced toxicity:

| Intervention | Effect | Mechanism |

|---|---|---|

| Sulforaphane | Reduces neuronal apoptosis | Activates Nrf2-mediated antioxidant pathways |

| Glutathione | Scavenges ROS | Direct neutralization of semiquinone radicals |

Degradation Pathways

Enzymatic degradation involves catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO):

5 S Cysteinyl D dopaCOMTO Methylated derivativesMAOVanillylmandelic acid analogs[5][8]

Eigenschaften

Molekularformel |

C12H16N2O6S |

|---|---|

Molekulargewicht |

316.33 g/mol |

IUPAC-Name |

(2R)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7+/m1/s1 |

InChI-Schlüssel |

SXISMOAILJWTID-RQJHMYQMSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@H](C(=O)O)N |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Synonyme |

5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.